Cas no 1194374-94-1 (5-methyl-1,3-oxazol-4-amine)

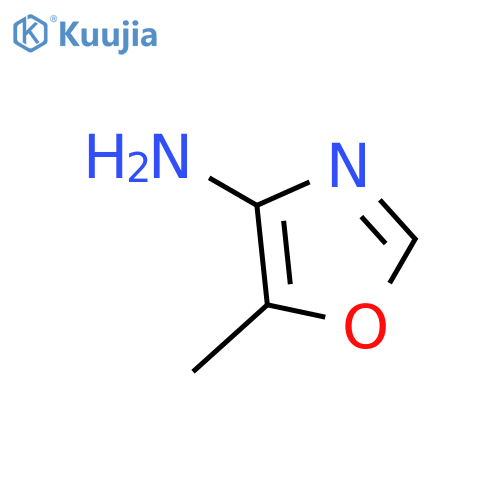

5-methyl-1,3-oxazol-4-amine structure

商品名:5-methyl-1,3-oxazol-4-amine

5-methyl-1,3-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-methyl-1,3-oxazol-4-amine

- AKOS026729625

- EN300-7168050

- 1194374-94-1

- MB11380

- 5-METHYLOXAZOL-4-AMINE

-

- インチ: InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3

- InChIKey: NZOYZYHMHMREMM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 98.048012819g/mol

- どういたいしつりょう: 98.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 66.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

5-methyl-1,3-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7168050-10.0g |

5-methyl-1,3-oxazol-4-amine |

1194374-94-1 | 10g |

$4852.0 | 2023-05-24 | ||

| Enamine | EN300-7168050-0.5g |

5-methyl-1,3-oxazol-4-amine |

1194374-94-1 | 0.5g |

$1084.0 | 2023-05-24 | ||

| Enamine | EN300-7168050-0.05g |

5-methyl-1,3-oxazol-4-amine |

1194374-94-1 | 0.05g |

$948.0 | 2023-05-24 | ||

| Ambeed | A394827-1g |

5-Methyloxazol-4-amine |

1194374-94-1 | 97% | 1g |

$2137.0 | 2024-04-25 | |

| Enamine | EN300-7168050-2.5g |

5-methyl-1,3-oxazol-4-amine |

1194374-94-1 | 2.5g |

$2211.0 | 2023-05-24 | ||

| Enamine | EN300-7168050-5.0g |

5-methyl-1,3-oxazol-4-amine |

1194374-94-1 | 5g |

$3273.0 | 2023-05-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-1g |

5-Methyloxazol-4-amine |

1194374-94-1 | 98% | 1g |

¥25685.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-50mg |

5-Methyloxazol-4-amine |

1194374-94-1 | 98% | 50mg |

¥24885.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-100mg |

5-Methyloxazol-4-amine |

1194374-94-1 | 98% | 100mg |

¥26067.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-250mg |

5-Methyloxazol-4-amine |

1194374-94-1 | 98% | 250mg |

¥23614.00 | 2024-08-09 |

5-methyl-1,3-oxazol-4-amine 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1194374-94-1 (5-methyl-1,3-oxazol-4-amine) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 503537-97-1(4-bromooct-1-ene)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1194374-94-1)5-methyl-1,3-oxazol-4-amine

清らかである:99%

はかる:1g

価格 ($):1923.0